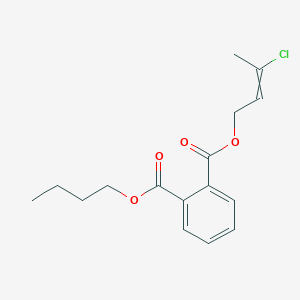![molecular formula C30H38O3 B14355659 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) CAS No. 90179-52-5](/img/structure/B14355659.png)
4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby enhancing their stability and longevity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with formaldehyde and a phenolic compound under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl or acyl halides in the presence of a base like pyridine or triethylamine facilitate substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) has diverse applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of materials.
Mecanismo De Acción
The antioxidant activity of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized through hydrogen bonding and electron delocalization.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4,6-dimethylphenol)
Uniqueness
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, increasing its stability and effectiveness as an antioxidant.
Propiedades
Número CAS |
90179-52-5 |
|---|---|
Fórmula molecular |
C30H38O3 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[[3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-2-hydroxyphenyl]methyl]-6-methylphenol |
InChI |
InChI=1S/C30H38O3/c1-18-12-20(16-24(26(18)31)29(3,4)5)14-22-10-9-11-23(28(22)33)15-21-13-19(2)27(32)25(17-21)30(6,7)8/h9-13,16-17,31-33H,14-15H2,1-8H3 |
Clave InChI |
ICWBQZVTOBCGSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
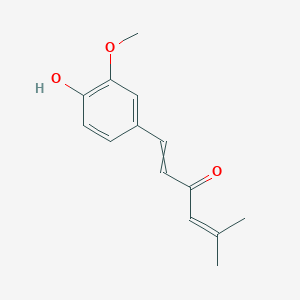
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

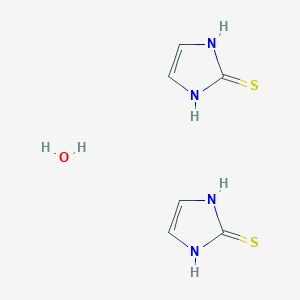
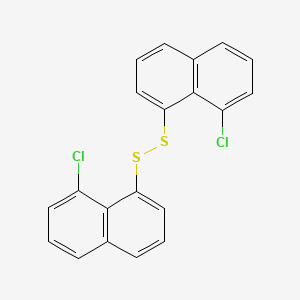
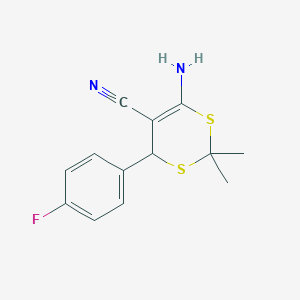

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
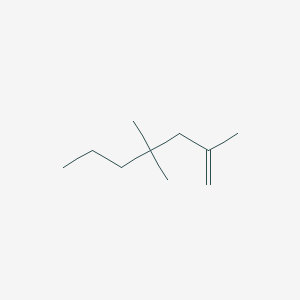
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
